molecular formula C15H24ClNO B4981565 N-butyl-5-(2-chlorophenoxy)pentan-1-amine

N-butyl-5-(2-chlorophenoxy)pentan-1-amine

Cat. No.: B4981565
M. Wt: 269.81 g/mol
InChI Key: RTPAFFJMRBOJOS-UHFFFAOYSA-N
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Description

N-butyl-5-(2-chlorophenoxy)pentan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a butyl group, a chlorophenoxy group, and a pentanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-5-(2-chlorophenoxy)pentan-1-amine typically involves the reaction of 2-chlorophenol with 1-bromopentane to form 5-(2-chlorophenoxy)pentane. This intermediate is then reacted with butylamine under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-butyl-5-(2-chlorophenoxy)pentan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are used to facilitate nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of nitro compounds or oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenoxy compounds.

Scientific Research Applications

N-butyl-5-(2-chlorophenoxy)pentan-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-butyl-5-(2-chlorophenoxy)pentan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-butyl-5-(3-chlorophenoxy)pentan-1-amine
  • N-butyl-5-(4-chlorophenoxy)pentan-1-amine

Uniqueness

N-butyl-5-(2-chlorophenoxy)pentan-1-amine is unique due to the position of the chlorine atom on the phenoxy group. This positional difference can significantly influence the compound’s reactivity, biological activity, and overall properties compared to its isomers.

Properties

IUPAC Name

N-butyl-5-(2-chlorophenoxy)pentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24ClNO/c1-2-3-11-17-12-7-4-8-13-18-15-10-6-5-9-14(15)16/h5-6,9-10,17H,2-4,7-8,11-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTPAFFJMRBOJOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCCCCOC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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